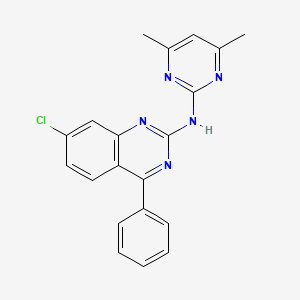![molecular formula C23H18N2O3 B3442168 N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3442168.png)
N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
Overview
Description
N-{3-[(2-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, commonly known as MBP-3, is a synthetic compound that belongs to the class of benzofuran carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of biomedical research.
Mechanism of Action
MBP-3 exerts its biological effects by binding to the active site of COX-2 and inhibiting its activity. This leads to a decrease in the production of pro-inflammatory prostaglandins, which are responsible for the inflammatory response. MBP-3 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
MBP-3 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro. MBP-3 has also been found to protect neuronal cells from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. Additionally, MBP-3 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using MBP-3 in lab experiments include its high potency and selectivity for COX-2, as well as its ability to inhibit the activity of NF-κB. However, the limitations of using MBP-3 include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on MBP-3. One potential direction is the development of novel anti-inflammatory drugs based on the structure of MBP-3. Another direction is the investigation of the potential neuroprotective effects of MBP-3 in animal models of neurodegenerative diseases. Additionally, the use of MBP-3 as a tool for studying the role of COX-2 and NF-κB in the immune response and inflammation warrants further investigation.
Conclusion:
In conclusion, MBP-3 is a synthetic compound with promising applications in the field of biomedical research. Its ability to inhibit the activity of COX-2 and NF-κB makes it a promising candidate for the development of novel anti-inflammatory drugs. The biochemical and physiological effects of MBP-3 also suggest its potential applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanisms of action and potential applications of MBP-3.
Scientific Research Applications
MBP-3 has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. MBP-3 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes it a promising candidate for the development of novel anti-inflammatory drugs.
properties
IUPAC Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15-7-2-4-11-19(15)22(26)24-17-9-6-10-18(14-17)25-23(27)21-13-16-8-3-5-12-20(16)28-21/h2-14H,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXBMYDDZSMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3442097.png)
![3-(4-chlorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442113.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3442120.png)
![2-[(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3442130.png)
![methyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442132.png)
![ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442136.png)

![5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
![2-fluoro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3442178.png)
![2-{3-[3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3442182.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3442184.png)
![2-[(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)thio]acetamide](/img/structure/B3442185.png)
![6-acetyl-1-(4-bromophenyl)-2,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3442186.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3442187.png)